molecular formula C22H20F3N5O2 B14963604 1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B14963604
M. Wt: 443.4 g/mol
InChI Key: RSZOBUDTBLYKNZ-UHFFFAOYSA-N
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Description

1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound that features a morpholine ring, a pyridazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the morpholine group, and the incorporation of the trifluoromethyl group. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-[2-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to its combination of a morpholine ring, a pyridazine ring, and a trifluoromethyl group, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C22H20F3N5O2

Molecular Weight

443.4 g/mol

IUPAC Name

1-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C22H20F3N5O2/c23-22(24,25)17-6-1-2-7-19(17)27-21(31)26-16-5-3-4-15(14-16)18-8-9-20(29-28-18)30-10-12-32-13-11-30/h1-9,14H,10-13H2,(H2,26,27,31)

InChI Key

RSZOBUDTBLYKNZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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